4-[(1E)-N-(acetyloxy)propanimidoyl]-2-methoxyphenyl acetate
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Overview
Description
(E)-{1-[4-(ACETYLOXY)-3-METHOXYPHENYL]PROPYLIDENE}AMINO ACETATE is a synthetic organic compound characterized by its unique structural features, including an acetoxy group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{1-[4-(ACETYLOXY)-3-METHOXYPHENYL]PROPYLIDENE}AMINO ACETATE typically involves the formation of key intermediates through a series of chemical reactions. One common method involves the use of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another approach involves the radical or nucleophilic addition of nitrogen species to an unsaturated carbon-carbon bond, followed by further functionalization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(E)-{1-[4-(ACETYLOXY)-3-METHOXYPHENYL]PROPYLIDENE}AMINO ACETATE can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out under specific conditions to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as water radical cations, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired transformation, with factors such as temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quaternary ammonium cations, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
(E)-{1-[4-(ACETYLOXY)-3-METHOXYPHENYL]PROPYLIDENE}AMINO ACETATE has a wide range of scientific research applications, including:
Biology: It can be employed in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of (E)-{1-[4-(ACETYLOXY)-3-METHOXYPHENYL]PROPYLIDENE}AMINO ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-{1-[4-(ACETYLOXY)-3-METHOXYPHENYL]PROPYLIDENE}AMINO ACETATE include:
2,3-Dimethoxybenzamides: These compounds share structural similarities and exhibit similar chemical reactivity.
Chalcone Analogues: These compounds have comparable functional groups and are used in similar applications.
Uniqueness
The uniqueness of (E)-{1-[4-(ACETYLOXY)-3-METHOXYPHENYL]PROPYLIDENE}AMINO ACETATE lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H17NO5 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
[4-[(E)-N-acetyloxy-C-ethylcarbonimidoyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C14H17NO5/c1-5-12(15-20-10(3)17)11-6-7-13(19-9(2)16)14(8-11)18-4/h6-8H,5H2,1-4H3/b15-12+ |
InChI Key |
LJRGQNKRGGSPEV-NTCAYCPXSA-N |
Isomeric SMILES |
CC/C(=N\OC(=O)C)/C1=CC(=C(C=C1)OC(=O)C)OC |
Canonical SMILES |
CCC(=NOC(=O)C)C1=CC(=C(C=C1)OC(=O)C)OC |
Origin of Product |
United States |
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